

An In-depth Technical Guide to Prochlorperazine Sulfoxide-d3

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Compound of Interest

Compound Name: Prochlorperazine Sulfoxide-d3

Cat. No.: B563249

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This technical guide provides a comprehensive overview of **Prochlorperazine Sulfoxide-d3**, a deuterated metabolite of the widely used antipsychotic and antiemetic drug, Prochlorperazine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis, metabolic pathways, and analytical methodologies.

Core Chemical and Physical Properties

Prochlorperazine Sulfoxide-d3 is the stable isotope-labeled form of Prochlorperazine Sulfoxide, a major metabolite of Prochlorperazine.^[1] The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for pharmacokinetic and metabolic studies involving quantitative analysis by mass spectrometry.

Property	Value	Source
Chemical Name	2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide	[2]
Synonyms	Prochlorperazine Sulfoxide-d3, 2-Chloro-10-[3-(4-methyl-d3-1-piperaziny)propyl]-10H-phenothiazine 5-Oxide	
CAS Number	1189943-37-0	[3]
Molecular Formula	C ₂₀ H ₂₁ D ₃ ClN ₃ OS	[3]
Molecular Weight	392.96 g/mol	[3]
Appearance	White to off-white crystalline solid	[4]
Storage Temperature	2-8 °C in a well-closed container	[5]

Synthesis and Manufacturing

The synthesis of **Prochlorperazine Sulfoxide-d3** involves a multi-step process that includes the introduction of the deuterium label and the oxidation of the phenothiazine core. While specific proprietary synthesis methods may vary, a general approach can be outlined based on established chemical transformations.

Experimental Protocol: A Representative Synthesis

Step 1: Deuteration of the Piperazine Moiety

A common method for introducing a deuterated methyl group is through the reduction of an appropriate carbamate or amide precursor with a deuterated reducing agent.

- **Precursor Synthesis:** Start with a suitable N-demethylated Prochlorperazine precursor, such as 1-(3-(2-chlorophenothiazin-10-yl)propyl)piperazine.

- **Carbamate Formation:** React the secondary amine of the piperazine ring with ethyl chloroformate to form a carbamate.
- **Reduction with Lithium Aluminum Deuteride (LAD):** Reduce the carbamate using a strong deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD_4). This step replaces the ethyl carbamate group with a trideuteriomethyl ($-\text{CD}_3$) group. A similar approach using LAD reduction of an appropriate amide has been described for the synthesis of deuterium-labeled prochlorperazine.
- **Purification:** The resulting Prochlorperazine-d3 is purified using column chromatography.

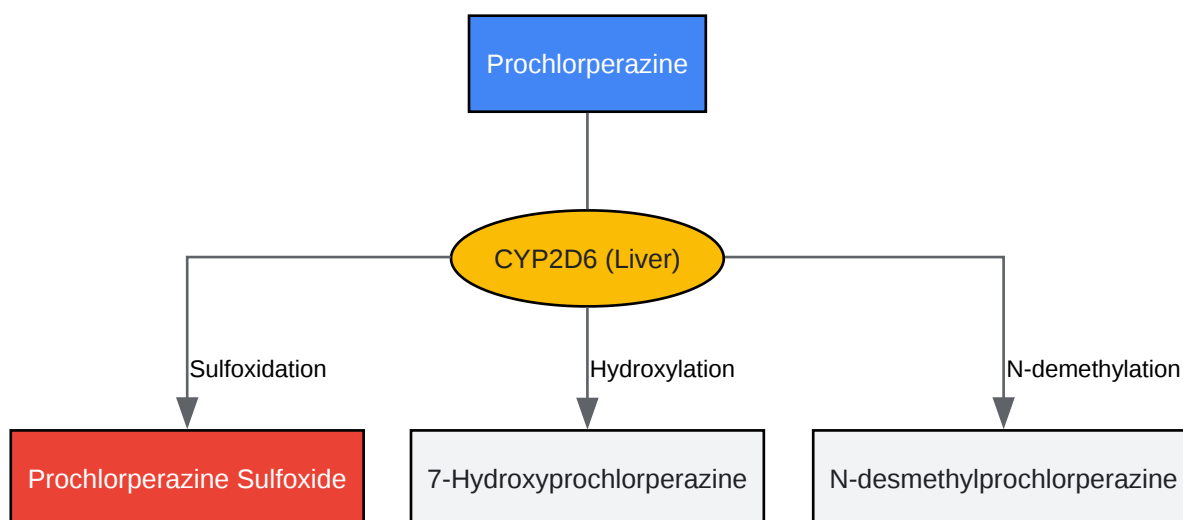
Step 2: Sulfoxidation of Deuterated Prochlorperazine

The sulfur atom in the phenothiazine ring of Prochlorperazine-d3 is oxidized to form the sulfoxide. Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants.^[6]

- **Electrochemical Setup:** An undivided glass cell equipped with two glassy carbon electrodes (working and counter-electrode) is used.
- **Electrolyte Solution:** Prochlorperazine-d3 is dissolved in a suitable solvent like acetonitrile containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
- **Constant Current Electrolysis:** A constant current is applied to the solution. The oxidation of the sulfur atom occurs at the anode.^[6] The reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the solvent is evaporated, and the supporting electrolyte is removed by recrystallization. The crude product is then purified by flash chromatography to yield **Prochlorperazine Sulfoxide-d3**.

Metabolic Pathway of Prochlorperazine

Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.^[7] Major metabolic pathways include hydroxylation, N-demethylation, and sulfoxide formation.^[7] Prochlorperazine Sulfoxide is one of the main metabolites detected in plasma.^{[7][8][9]}

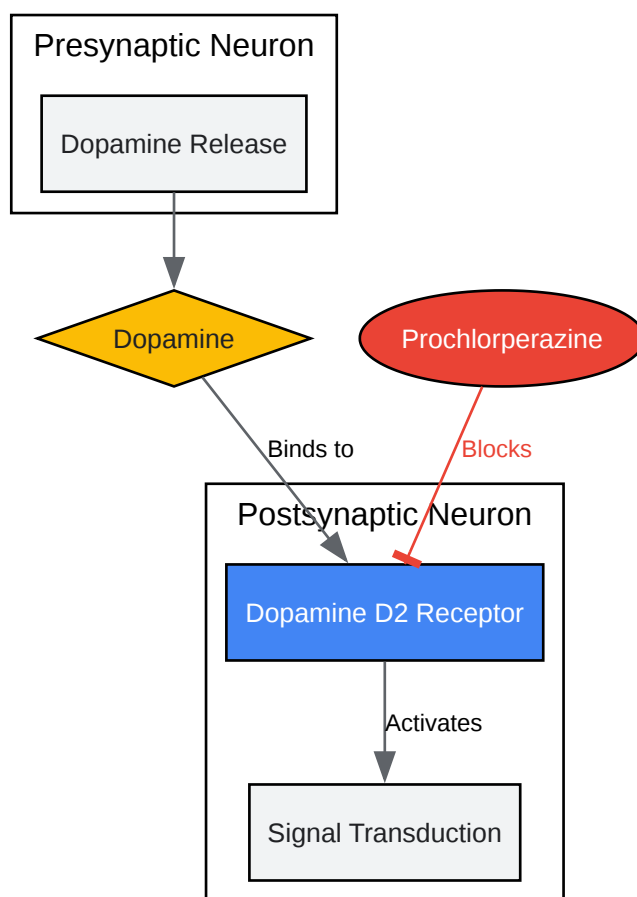


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Metabolism of Prochlorperazine to its major metabolites.

Pharmacological Profile

The pharmacological activity of Prochlorperazine is primarily attributed to its potent antagonism of dopamine D2 receptors in the brain.[10] This action in the chemoreceptor trigger zone is responsible for its antiemetic effects, while its effects in the mesolimbic pathway contribute to its antipsychotic properties.[10] Prochlorperazine also exhibits antagonist activity at histaminergic, cholinergic, and alpha-adrenergic receptors.[7]



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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 10078-27-0: Prochlorperazine Sulfoxide | CymitQuimica [cymitquimica.com]
- 5. cleanchemlab.com [cleanchemlab.com]

- 6. mdpi.com [mdpi.com]
- 7. Prochlorperazine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. Prochlorperazine | C₂₀H₂₄ClN₃S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmacompass.com [pharmacompass.com]
- 10. go.drugbank.com [go.drugbank.com]
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